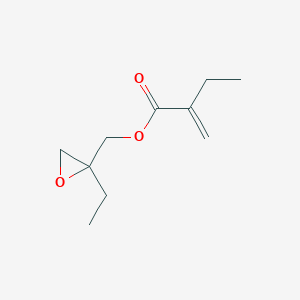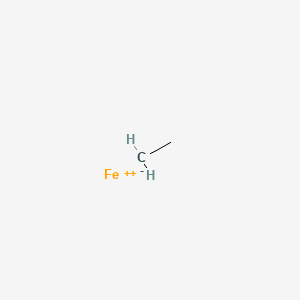
Ethane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane;iron(2+) typically involves the reaction of iron(2+) salts with ethane under specific conditions. One common method is the direct reaction of iron(2+) chloride with ethane in the presence of a suitable solvent and under controlled temperature and pressure conditions . The reaction can be represented as:
FeCl2+C2H6→Fe(C2H6)+2HCl
Industrial Production Methods
Industrial production of ethane;iron(2+) often involves large-scale reactors where the reaction conditions are optimized for maximum yield. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethane;iron(2+) can produce iron(3+) ethane complexes, while substitution reactions can yield a variety of iron-ligand complexes .
Applications De Recherche Scientifique
Ethane;iron(2+) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: Research into its interactions with biological molecules can provide insights into metalloprotein functions.
Industry: It is used in catalysis and as a precursor for the synthesis of other iron-containing compounds
Mécanisme D'action
The mechanism by which ethane;iron(2+) exerts its effects involves the coordination of ethane to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene;iron(2+): Similar to ethane;iron(2+), but with ethylene as the ligand.
Propane;iron(2+): Involves propane as the ligand.
Butane;iron(2+): Uses butane as the ligand.
Uniqueness
Ethane;iron(2+) is unique due to its specific ligand (ethane) and the resulting properties. The choice of ligand can significantly influence the reactivity, stability, and applications of the compound. Compared to similar compounds, ethane;iron(2+) may offer distinct advantages in certain catalytic processes and research applications .
Propriétés
Numéro CAS |
111976-13-7 |
|---|---|
Formule moléculaire |
C2H5Fe+ |
Poids moléculaire |
84.91 g/mol |
Nom IUPAC |
ethane;iron(2+) |
InChI |
InChI=1S/C2H5.Fe/c1-2;/h1H2,2H3;/q-1;+2 |
Clé InChI |
WLGGJWFSIYRQRB-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



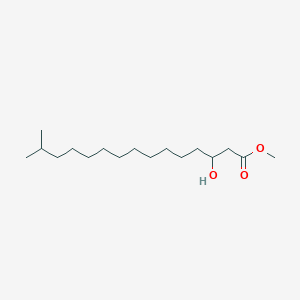
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
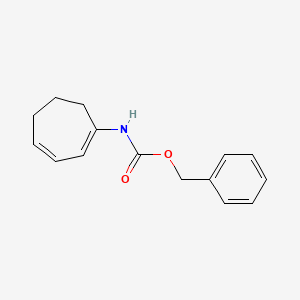
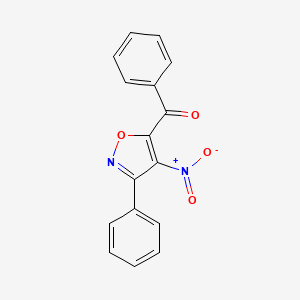
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
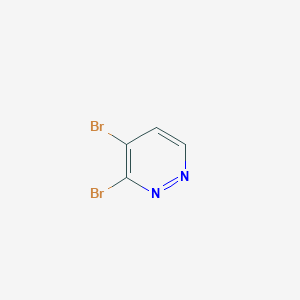
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
